molecular formula C17H20N4O4S B12709101 2H-Pyrido(3,2-e)(1,3)thiazine-5-carboxylic acid, 3,4-dihydro-3-(cyclohexylcarbamoyl)-2-imino-7-methyl-4-oxo-, methyl ester CAS No. 109493-57-4

2H-Pyrido(3,2-e)(1,3)thiazine-5-carboxylic acid, 3,4-dihydro-3-(cyclohexylcarbamoyl)-2-imino-7-methyl-4-oxo-, methyl ester

Cat. No.: B12709101
CAS No.: 109493-57-4
M. Wt: 376.4 g/mol
InChI Key: TYKMKGFIBBLLNW-UHFFFAOYSA-N
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Description

2H-Pyrido(3,2-e)(1,3)thiazine-5-carboxylic acid, 3,4-dihydro-3-(cyclohexylcarbamoyl)-2-imino-7-methyl-4-oxo-, methyl ester is a complex organic compound with a unique structure that combines elements of pyridine, thiazine, and carbamoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrido(3,2-e)(1,3)thiazine-5-carboxylic acid, 3,4-dihydro-3-(cyclohexylcarbamoyl)-2-imino-7-methyl-4-oxo-, methyl ester typically involves multi-step organic reactions. The process begins with the formation of the pyrido-thiazine core, followed by the introduction of the carboxylic acid and carbamoyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2H-Pyrido(3,2-e)(1,3)thiazine-5-carboxylic acid, 3,4-dihydro-3-(cyclohexylcarbamoyl)-2-imino-7-methyl-4-oxo-, methyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2H-Pyrido(3,2-e)(1,3)thiazine-5-carboxylic acid, 3,4-dihydro-3-(cyclohexylcarbamoyl)-2-imino-7-methyl-4-oxo-, methyl ester has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound may be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.

    Industry: The compound may be used in the production of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 2H-Pyrido(3,2-e)(1,3)thiazine-5-carboxylic acid, 3,4-dihydro-3-(cyclohexylcarbamoyl)-2-imino-7-methyl-4-oxo-, methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dihydro-3,7-dimethyl-2-(propylimino)-4-oxo-2H-pyrido(3,2-e)(1,3)thiazine-5-carboxylic acid methyl ester
  • 3,4-Dihydro-3,7-dimethyl-2-(methylimino)-4-oxo-2H-pyrido(3,2-e)(1,3)thiazine-5-carboxylic acid methyl ester

Uniqueness

Compared to similar compounds, 2H-Pyrido(3,2-e)(1,3)thiazine-5-carboxylic acid, 3,4-dihydro-3-(cyclohexylcarbamoyl)-2-imino-7-methyl-4-oxo-, methyl ester is unique due to its specific structural features, such as the cyclohexylcarbamoyl group and the methyl ester moiety

Properties

CAS No.

109493-57-4

Molecular Formula

C17H20N4O4S

Molecular Weight

376.4 g/mol

IUPAC Name

methyl 3-(cyclohexylcarbamoyl)-2-imino-7-methyl-4-oxopyrido[3,2-e][1,3]thiazine-5-carboxylate

InChI

InChI=1S/C17H20N4O4S/c1-9-8-11(15(23)25-2)12-13(19-9)26-16(18)21(14(12)22)17(24)20-10-6-4-3-5-7-10/h8,10,18H,3-7H2,1-2H3,(H,20,24)

InChI Key

TYKMKGFIBBLLNW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=N1)SC(=N)N(C2=O)C(=O)NC3CCCCC3)C(=O)OC

Origin of Product

United States

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